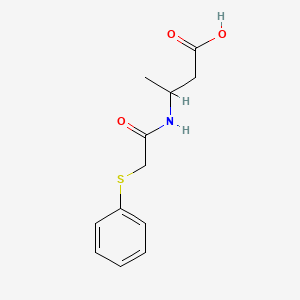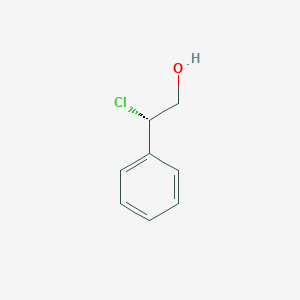
(S)-2-Chloro-2-phenylethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-Chloro-2-phenylethan-1-ol is an organic compound with the molecular formula C8H9ClO It is a chiral molecule, meaning it has a non-superimposable mirror image
Métodos De Preparación
Synthetic Routes and Reaction Conditions: (S)-2-Chloro-2-phenylethan-1-ol can be synthesized through several methods. One common approach involves the reaction of (S)-2-phenylethanol with thionyl chloride (SOCl2) under controlled conditions. The reaction typically proceeds as follows: [ \text{(S)-2-Phenylethanol} + \text{SOCl}_2 \rightarrow \text{(S)-2-Chloro-2-phenylethan-1-ol} + \text{HCl} + \text{SO}_2 ]
Industrial Production Methods: In industrial settings, the production of (S)-2-Chloro-2-phenylethan-1-ol may involve the use of continuous flow reactors to ensure precise control over reaction conditions, such as temperature and pressure. This method enhances yield and purity while minimizing by-products.
Análisis De Reacciones Químicas
Types of Reactions: (S)-2-Chloro-2-phenylethan-1-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form (S)-2-chloro-2-phenylacetaldehyde using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: Reduction of (S)-2-Chloro-2-phenylethan-1-ol can yield (S)-2-phenylethanol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions, to form (S)-2-phenylethanol.
Common Reagents and Conditions:
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in anhydrous ether at low temperatures.
Substitution: Aqueous sodium hydroxide (NaOH) at elevated temperatures.
Major Products:
Oxidation: (S)-2-chloro-2-phenylacetaldehyde.
Reduction: (S)-2-phenylethanol.
Substitution: (S)-2-phenylethanol.
Aplicaciones Científicas De Investigación
(S)-2-Chloro-2-phenylethan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a building block for drug development.
Industry: It is used in the production of fine chemicals and as a reagent in organic synthesis.
Mecanismo De Acción
The mechanism of action of (S)-2-Chloro-2-phenylethan-1-ol involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
®-2-Chloro-2-phenylethan-1-ol: The enantiomer of (S)-2-Chloro-2-phenylethan-1-ol, with similar chemical properties but different biological activity.
2-Chloro-2-phenylethan-1-amine: A related compound with an amine group instead of a hydroxyl group.
2-Chloro-2-phenylethan-1-thiol: A thiol analog with a sulfur atom replacing the oxygen atom.
Uniqueness: (S)-2-Chloro-2-phenylethan-1-ol is unique due to its chiral nature, which can result in different biological activities compared to its enantiomer and other similar compounds
Propiedades
Fórmula molecular |
C8H9ClO |
|---|---|
Peso molecular |
156.61 g/mol |
Nombre IUPAC |
(2S)-2-chloro-2-phenylethanol |
InChI |
InChI=1S/C8H9ClO/c9-8(6-10)7-4-2-1-3-5-7/h1-5,8,10H,6H2/t8-/m1/s1 |
Clave InChI |
WTGUAUVAXDZHJX-MRVPVSSYSA-N |
SMILES isomérico |
C1=CC=C(C=C1)[C@@H](CO)Cl |
SMILES canónico |
C1=CC=C(C=C1)C(CO)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


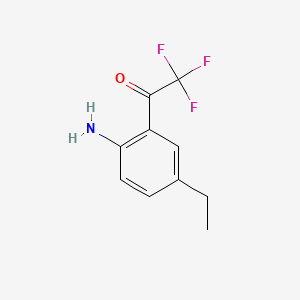
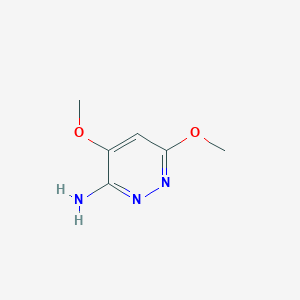


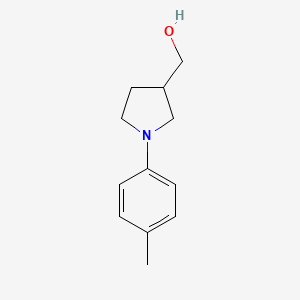



![2-(Hydroxymethyl)-3H-imidazo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B14891532.png)
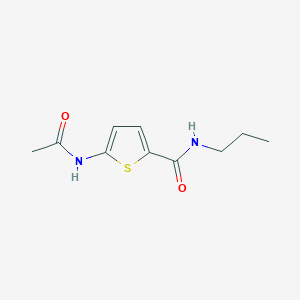
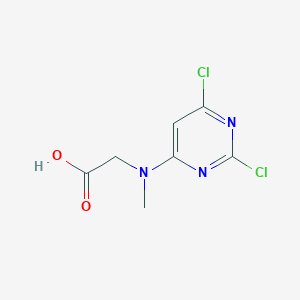
![3-(Difluoromethyl)-7-iodo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B14891558.png)
